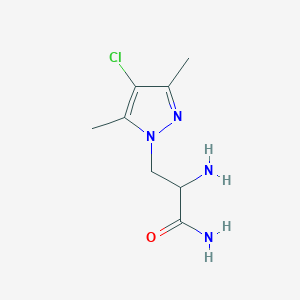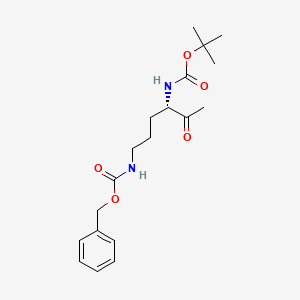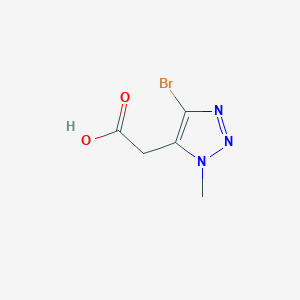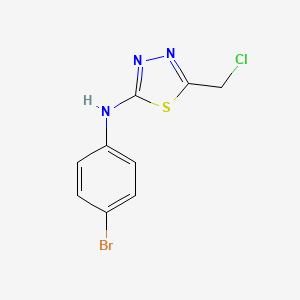![molecular formula C9H10N2O4 B13078432 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine oxalate](/img/structure/B13078432.png)
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine oxalate is a heterocyclic compound with the molecular formula C7H8N2. It is a derivative of pyridine and is known for its unique structural properties, which make it a valuable compound in various fields of scientific research and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine oxalate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of β-enamino imide with aromatic aldehydes and malononitrile in the presence of a base . Another method includes the direct oxidation of 2,3-cyclopentenopyridine analogues using manganese triflate (Mn(OTf)2) as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as an oxidant .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine oxalate undergoes various chemical reactions, including:
Oxidation: Conversion to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues using oxidizing agents like t-BuOOH.
Substitution: Reactions with nucleophiles to form substituted derivatives.
Cyclization: Formation of fused ring systems through intramolecular cyclization reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like t-BuOOH, catalysts such as Mn(OTf)2, and bases for promoting cyclization reactions .
Major Products Formed
Aplicaciones Científicas De Investigación
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine oxalate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine oxalate involves its interaction with specific molecular targets and pathways. For example, as an allosteric modulator of the M4 muscarinic acetylcholine receptor, it binds to a distinct site on the receptor, enhancing or inhibiting its activity . This modulation can influence various signaling pathways involved in neurological functions.
Comparación Con Compuestos Similares
Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one: A closely related compound with similar structural features.
2,4-Dimethyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride: Another derivative with distinct chemical properties.
Uniqueness
Its role as an allosteric modulator and necroptosis inhibitor sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C9H10N2O4 |
|---|---|
Peso molecular |
210.19 g/mol |
Nombre IUPAC |
6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;oxalic acid |
InChI |
InChI=1S/C7H8N2.C2H2O4/c1-2-6-4-8-5-7(6)9-3-1;3-1(4)2(5)6/h1-3,8H,4-5H2;(H,3,4)(H,5,6) |
Clave InChI |
JHOKBHZMWLGUSP-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(CN1)N=CC=C2.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,5-Dimethyl-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B13078358.png)




![4-Ethyl-4-propyl-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13078381.png)
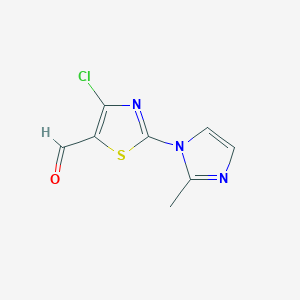

![4-(2-((1-((Tetrahydrofuran-2-yl)methyl)-1H-pyrazol-4-yl)amino)-[1,2,4]triazolo[1,5-a]pyridin-8-yl)benzonitrile](/img/structure/B13078387.png)

